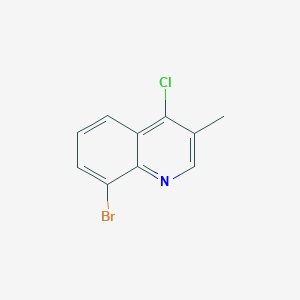
8-Bromo-4-chloro-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-chloro-3-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-methylquinoline typically involves the bromination and chlorination of 3-methylquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions: 8-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
8-Bromo-4-chloro-3-methylquinoline has several scientific research applications, including:
作用機序
The mechanism of action of 8-Bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase .
類似化合物との比較
- 8-Bromoquinoline
- 4-Chloroquinoline
- 3-Methylquinoline
- 8-Bromo-4-chloroquinoline
Comparison: 8-Bromo-4-chloro-3-methylquinoline is unique due to the presence of all three substituents (bromine, chlorine, and methyl group) on the quinoline ring. This unique combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine and chlorine atoms can enhance the compound’s reactivity in substitution and coupling reactions, while the methyl group can influence its biological activity and solubility .
特性
CAS番号 |
858278-39-4 |
|---|---|
分子式 |
C10H7BrClN |
分子量 |
256.52 g/mol |
IUPAC名 |
8-bromo-4-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3 |
InChIキー |
NJEXMSMXZRPXDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


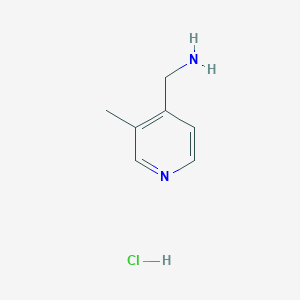

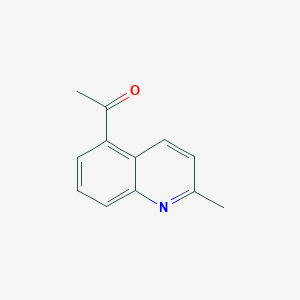
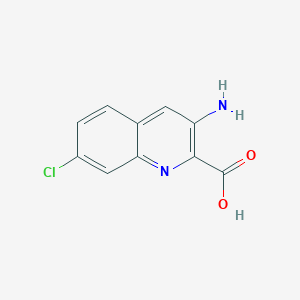
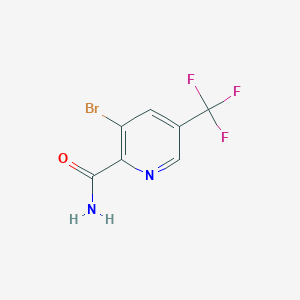
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
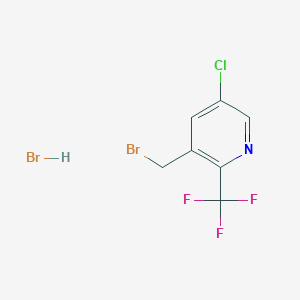
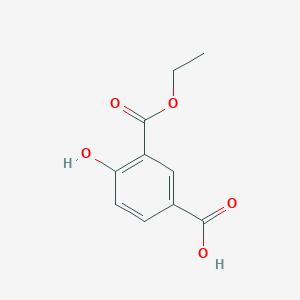
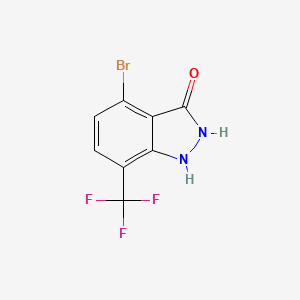
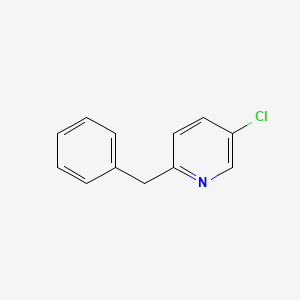
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
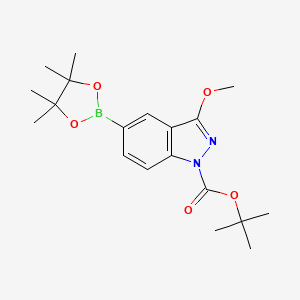

![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
